3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
Description
3-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS: 1849227-13-9) is a heterocyclic carboxylic acid featuring a 1,2,3-triazole ring substituted with a methyl group at the N2 position and a propanoic acid side chain at the C4 position. Its molecular formula is C₆H₉N₃O₂, with a molar mass of 155.15 g/mol and a predicted density of 1.35 g/cm³ . The compound’s predicted pKa of 4.26 suggests moderate acidity, comparable to other carboxylic acids, while its boiling point is estimated at 343.9°C . Structurally, the methyl group on the triazole ring enhances steric and electronic effects, distinguishing it from unsubstituted triazole analogs.
Properties
IUPAC Name |
3-(2-methyltriazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-7-4-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZKYDVZODLMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849227-13-9 | |
| Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst .
Industrial Production Methods
For large-scale production, the process can be optimized by using solvents like acetonitrile (MeCN) instead of 1,4-dioxane, and employing copper(I) oxide (Cu2O) as a catalyst without any ligands . This method is more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Triazole-Based Propanoic Acids
Key Observations :
Substituent Effects: The methyl group on the triazole ring in the target compound reduces polarity compared to unsubstituted analogs like 3-(1H-1,2,3-triazol-4-yl)propanoic acid . This substitution also stabilizes the triazole ring against metabolic degradation. Charge State: Unlike histidine analogs (e.g., 2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid), which are positively charged at physiological pH, the target compound remains neutral due to the absence of ionizable groups on the triazole .
Synthetic Accessibility: The target compound is commercially available as a building block (e.g., BLD Pharm Ltd.), whereas analogs like 2-amino variants require multi-step synthesis involving Mitsunobu reactions or azide-alkyne cycloadditions .
Heterocyclic Variants: Thiazole and Tetrazole Derivatives
Table 2: Comparison with Non-Triazole Heterocycles
Key Observations :
Electronic and Biological Effects: Thiazole derivatives (e.g., 3-(2-amino-1,3-thiazol-4-yl)propanoic acid) exhibit distinct electronic profiles due to sulfur’s electronegativity, enabling interactions with metal ions in biological systems . Tetrazole analogs serve as bioisosteres for carboxylic acids but carry a negative charge, limiting membrane permeability compared to the neutral target compound .
Functional Versatility :
- The target compound’s triazole ring allows for click chemistry modifications (e.g., copper-catalyzed azide-alkyne cycloaddition), which are less feasible in thiazole or tetrazole systems .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Triazole rings generally resist oxidative degradation, whereas thiazole derivatives may undergo sulfur oxidation .
Biological Activity
3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Structural Information
- Molecular Formula : CHNO
- SMILES : CN1N=CC(=N1)CCC(=O)O
- InChI : InChI=1S/C6H9N3O2/c1-9-7-4-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Target of Action
The compound interacts with various biological targets through its triazole ring. Triazoles typically bind to the active sites of enzymes, potentially inhibiting their activity.
Mode of Action
Triazoles form bonds between nitrogen atoms in the amino group and carbonyl carbons in target molecules. This interaction can disrupt normal biochemical processes.
Biochemical Pathways
While specific pathways affected by this compound are not fully elucidated, triazoles in general have been associated with modulation of various pathways due to their enzyme-binding capabilities.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated efficacy against a range of bacterial and fungal strains.
Anticancer Properties
Triazole compounds are being investigated for their potential anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Immunomodulatory Effects
Recent findings suggest that this compound can modulate immune responses. For example, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent .
Case Studies
Medicinal Chemistry
The compound is explored as a therapeutic agent for treating infections and cancers due to its diverse biological activities. Its unique substitution pattern enhances its solubility and reactivity.
Industrial Applications
In addition to medicinal uses, this compound is utilized in developing new materials such as polymers and coatings owing to its chemical properties.
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,2,3-Triazole | Basic triazole | General antimicrobial properties |
| 4-Methyl-1,2,3-triazole | Methyl substitution at different position | Similar but varied activity profile |
| 1,2,4-Triazole | Structural isomer | Different enzyme interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
